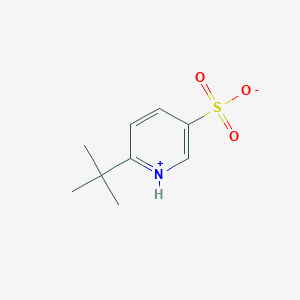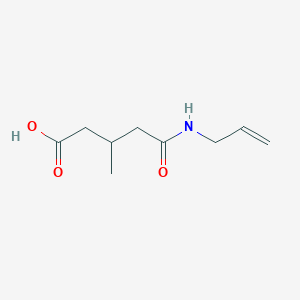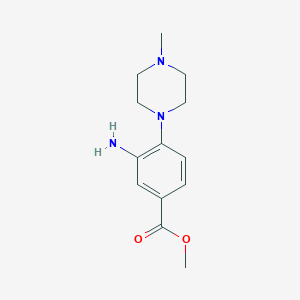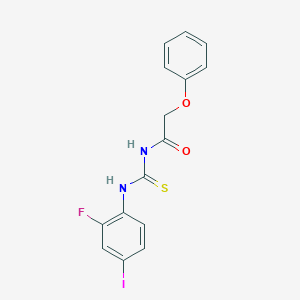![molecular formula C13H11F2NO2S2 B262586 2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B262586.png)
2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide, also known as DMS 19491, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide 19491 is not fully understood. However, one study published in 2018 by Li et al. suggested that this compound 19491 may exert its anticancer effects by inducing apoptosis and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
This compound 19491 has been shown to have various biochemical and physiological effects. For example, a study published in 2018 by Li et al. found that this compound 19491 inhibited the growth and migration of human breast cancer cells. Another study published in 2017 by Zhang et al. demonstrated that this compound 19491 reduced inflammation in a mouse model of acute lung injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide 19491 in lab experiments is its potential therapeutic applications. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide 19491. One direction is to further investigate its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is to study its effects on other diseases, such as cancer and inflammation. Additionally, more research is needed to evaluate its safety and efficacy in animal and human trials.
Métodos De Síntesis
The synthesis of 2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide 19491 involves the reaction of 2,4-difluoronitrobenzene with 2-(methylsulfanyl)aniline in the presence of a palladium catalyst. The resulting product is then treated with chlorosulfonic acid to yield this compound 19491. This synthesis method was first described in a research article published in 2013 by Li et al.
Aplicaciones Científicas De Investigación
2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide 19491 has been studied for its potential use in treating various diseases. One study published in 2017 by Zhang et al. found that this compound 19491 exhibited anti-inflammatory effects in a mouse model of acute lung injury. Another study published in 2018 by Li et al. demonstrated that this compound 19491 had anticancer activity against human breast cancer cells.
Propiedades
Fórmula molecular |
C13H11F2NO2S2 |
|---|---|
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
2,4-difluoro-N-(2-methylsulfanylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H11F2NO2S2/c1-19-12-5-3-2-4-11(12)16-20(17,18)13-7-6-9(14)8-10(13)15/h2-8,16H,1H3 |
Clave InChI |
VEMMXJRZRBIBOT-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F |
SMILES canónico |
CSC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B262510.png)
![2-{[3-(Propan-2-yloxy)propyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B262513.png)

![3-Methyl-5-{[(5-methylfuran-2-yl)methyl]amino}-5-oxopentanoic acid](/img/structure/B262521.png)
![3-Methyl-5-oxo-5-[(pyridin-2-ylmethyl)amino]pentanoic acid](/img/structure/B262522.png)
![[2-(Butylamino)-2-oxoethoxy]acetic acid](/img/structure/B262529.png)
![N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B262537.png)

![N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B262542.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B262544.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate](/img/structure/B262545.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-2-phenoxyacetamide](/img/structure/B262546.png)